An In-depth Technical Guide to the Chemical Properties of 1,1'-Diethyl-2,2'-carbocyanine iodide
An In-depth Technical Guide to the Chemical Properties of 1,1'-Diethyl-2,2'-carbocyanine iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Diethyl-2,2'-carbocyanine iodide, also known as Pinacyanol iodide or Quinaldine blue, is a cationic cyanine (B1664457) dye with significant applications in biomedical research and diagnostics. Its utility stems from its distinct fluorescent properties, which are sensitive to the molecular environment, making it a valuable tool for various analytical techniques. This guide provides a comprehensive overview of the chemical and physical properties of 1,1'-Diethyl-2,2'-carbocyanine iodide, detailed experimental protocols for its characterization, and a discussion of its applications.
Core Chemical and Physical Properties
The fundamental properties of 1,1'-Diethyl-2,2'-carbocyanine iodide are summarized in the tables below, providing a quick reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 605-91-4 | |
| Molecular Formula | C₂₅H₂₅IN₂ | |
| Molecular Weight | 480.38 g/mol | |
| Appearance | Dark green powder | [1] |
| Melting Point | 295 °C (decomposes) | [1] |
| Solubility | Ethanol (B145695): 10 mg/mL | [1] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Spectroscopic Properties
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 603.5 - 614 nm | Methanol/Ethanol | [2] |
| Molar Extinction Coefficient (ε) | 128,000 cm⁻¹M⁻¹ at 603.5 nm | Methanol | [2] |
| Fluorescence Quantum Yield (Φ) | 0.001 | Methanol | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of 1,1'-Diethyl-2,2'-carbocyanine iodide.
Synthesis of 1,1'-Diethyl-2,2'-carbocyanine iodide
A plausible synthetic route for 1,1'-Diethyl-2,2'-carbocyanine iodide involves the condensation of two equivalents of a quinaldinium salt with a suitable three-carbon bridging agent.
Materials:
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1-Ethylquinaldinium iodide
-
Triethyl orthoformate
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Ethanol
Procedure:
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Dissolve 1-ethylquinaldinium iodide in a minimal amount of hot ethanol.
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Add an excess of triethyl orthoformate to the solution.
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Add a catalytic amount of pyridine to the reaction mixture.
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Reflux the mixture for 2-3 hours. The reaction progress can be monitored by observing the formation of the deep blue-green colored product.
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After the reaction is complete, allow the mixture to cool to room temperature.
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The crude product will precipitate out of the solution.
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Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.
Purification by Recrystallization
To obtain high-purity 1,1'-Diethyl-2,2'-carbocyanine iodide, recrystallization is a crucial step.
Materials:
-
Crude 1,1'-Diethyl-2,2'-carbocyanine iodide
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Ethanol (reagent grade)
-
Activated charcoal (optional)
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[3]
-
Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.[4]
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.[5]
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[5]
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven at a low temperature to remove any residual solvent.
Determination of Molar Extinction Coefficient
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of accurately weighed 1,1'-Diethyl-2,2'-carbocyanine iodide in methanol.
-
From the stock solution, prepare a series of dilutions with known concentrations.
-
Record the absorbance of each solution at the absorption maximum (around 604 nm).
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Plot a graph of absorbance versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.
Instrumentation:
-
Fluorometer
Procedure:
-
Select a suitable fluorescence standard with an emission profile that overlaps with that of 1,1'-Diethyl-2,2'-carbocyanine iodide.
-
Prepare a series of solutions of both the sample and the standard in the same solvent (e.g., methanol) with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.[2]
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[2]
Mandatory Visualizations
Chemical Structure
